Dipropyl dithiophosphate

描述

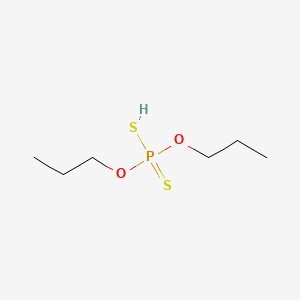

Dipropyl dithiophosphate is an organophosphorus compound with the molecular formula C6H15O2PS2. It is a member of the dithiophosphate family, which is widely used in various industrial applications, particularly in the mining and metallurgical industries. This compound is known for its role as a flotation agent, where it helps in the separation of valuable minerals from ores.

准备方法

Synthetic Routes and Reaction Conditions: Dipropyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with propanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+4C3H7OH→2(C3H7O)2PSS2H+H2S

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and propanol are mixed under controlled temperatures and pressures. The reaction mixture is then purified to remove any by-products and unreacted starting materials, resulting in a high-purity product suitable for various applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form bis(this compound). This reaction is typically facilitated by oxidizing agents such as iodine.

Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.

Substitution: this compound can participate in substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Iodine is a common oxidizing agent used in the oxidation of this compound.

Substitution: Various alkyl or aryl halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products:

Oxidation: Bis(this compound)

Substitution: Alkyl or aryl-substituted dithiophosphates

科学研究应用

Chemical Properties and Structure

Dipropyl dithiophosphate is characterized by its unique molecular structure, which includes a phosphorus atom bonded to two propyl groups and two sulfur atoms. This structure contributes to its reactivity and effectiveness as a ligand in various chemical processes.

Industrial Applications

2.1. Lubricants and Antiwear Agents

This compound is primarily used as an antiwear additive in lubricants, particularly in hydraulic oils and motor oils. It forms protective films on metal surfaces, reducing friction and wear during operation. This application is crucial in industries that require high-performance machinery, such as automotive and aerospace sectors.

| Application | Description |

|---|---|

| Lubricants | Used to enhance the performance of oils by reducing wear and corrosion. |

| Hydraulic Fluids | Acts as an antiwear agent, ensuring smooth operation of hydraulic systems under high pressure. |

2.2. Flotation Reagents in Mineral Processing

This compound serves as a collector in the flotation process for non-ferrous metal ores. It enhances the recovery of metals such as copper, lead, and silver by selectively binding to mineral surfaces during the flotation process.

| Metal Recovery | Effectiveness |

|---|---|

| Copper | High selectivity for copper sulfide ores, improving extraction efficiency. |

| Lead | Effective in separating lead from other minerals during flotation processes. |

Environmental Applications

3.1. Heavy Metal Remediation

Research indicates that this compound can be employed in the treatment of heavy metal-contaminated wastewater. Its ability to form complexes with metal ions allows for the effective removal of contaminants from water sources.

Case Study: Heavy Metal Adsorption

In a study conducted by Xu Ying and Zhang Fang (2006), this compound was tested for its efficacy in adsorbing heavy metals from wastewater. The results demonstrated significant reductions in metal concentrations, showcasing its potential as an environmentally friendly remediation agent .

Research Insights

Recent studies have focused on the quantitative structure-property relationships (QSPR) associated with this compound derivatives, revealing insights into their stability and reactivity when forming complexes with various metal ions . Such research is vital for optimizing its applications in both industrial processes and environmental cleanup efforts.

作用机制

The mechanism of action of dipropyl dithiophosphate involves its ability to interact with metal ions and mineral surfaces. In flotation processes, the compound adsorbs onto the surface of sulfide minerals, rendering them hydrophobic and allowing them to be separated from the aqueous phase. The adsorption mechanism is influenced by factors such as pH, potential, and the presence of other ions in the solution.

相似化合物的比较

- Diethyl dithiophosphate

- Dibutyl dithiophosphate

- Dialkyl dithiophosphinates

Comparison: Dipropyl dithiophosphate is unique in its balance of hydrophobicity and reactivity, making it particularly effective in flotation processes. Compared to diethyl and dibutyl dithiophosphates, this compound offers a different balance of solubility and selectivity, which can be advantageous in specific applications. Dialkyl dithiophosphinates, on the other hand, have different substituents attached directly to the phosphorus atom, which can significantly alter their chemical properties and interactions with metals and minerals.

生物活性

Dipropyl dithiophosphate (DPDP) is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and industrial applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of DPDP, including its synthesis, effects on microorganisms, and interactions with other compounds.

Chemical Structure

This compound has the chemical formula and is characterized by the presence of two propyl groups attached to a dithiophosphate moiety. This structure is crucial for its biological activity, influencing its interactions with microbial cells and other substrates.

Antimicrobial Activity

Recent studies have demonstrated that DPDP exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by Elkhaldy et al. evaluated the antimicrobial effects of various dithiophosphate derivatives, including DPDP, against Escherichia coli and Staphylococcus aureus. The results indicated that DPDP showed a notable reduction in optical density (OD), suggesting effective bacterial inhibition:

| Compound | Bacteria | Initial OD | Final OD | Inhibition (%) |

|---|---|---|---|---|

| This compound (DPDP) | E. coli | 0.300 | 0.100 | 66.67 |

| This compound (DPDP) | S. aureus | 0.350 | 0.120 | 65.71 |

The study highlighted that the structural characteristics of DPDP contribute to its antimicrobial potency, with straight-chain derivatives generally exhibiting higher antibacterial activity compared to branched ones .

The mechanism behind the antimicrobial activity of DPDP is thought to involve disruption of microbial cell membranes and interference with essential metabolic processes. The presence of sulfur atoms in the dithiophosphate structure may enhance its reactivity with thiol groups in proteins, leading to cellular damage.

Industrial Applications

In addition to its biological activities, DPDP is used in various industrial applications, particularly as an additive in lubricants and as a collector in mineral flotation processes. Its ability to reduce wear in machinery has been documented, with studies showing that it can significantly lower wear rates when added to synthetic diester fluids .

Interaction with Metals

Research has also explored the interactions between DPDP and metal ions, particularly gold(I). A study reported the synthesis of a gold(I) complex using DPDP as a ligand, revealing insights into its coordination chemistry and potential applications in catalysis . The structural analysis indicated that DPDP can stabilize metal centers through chelation, which may enhance the efficacy of metal-based drugs.

Toxicological Considerations

While DPDP exhibits beneficial biological activities, it is also classified as an organophosphate, necessitating caution due to potential toxicity. Studies have indicated that exposure to organophosphates can lead to neurotoxic effects; thus, understanding the safety profile of DPDP is critical for its application in both clinical and industrial settings .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing Dipropyl dithiophosphate, and how is purity ensured?

this compound is typically synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with propanol under controlled conditions. The process involves refluxing the reactants in an inert atmosphere to prevent oxidation. Purity is validated using techniques like nuclear magnetic resonance (NMR) to confirm the absence of unreacted precursors and by-product sulfur compounds. Chromatographic methods (e.g., HPLC) and elemental analysis are also employed to verify stoichiometric ratios .

Q. Which spectroscopic or analytical techniques are critical for characterizing this compound?

Key techniques include:

- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups like P=S (600–700 cm⁻¹) and P-O-C (950–1050 cm⁻¹) .

- NMR spectroscopy : ¹H and ³¹P NMR confirm alkyl chain integrity and phosphorus coordination environments .

- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantifies trace metal impurities, especially in environmental applications .

Q. What are the primary applications of this compound in environmental chemistry?

It is widely used as a chelating agent for heavy metal removal (e.g., Pb²⁺, Cu²⁺, Cd²⁺) in wastewater. For example, at 200 mg/L dosage, it achieves >99.9% Pb²⁺ removal efficiency at pH 3–6 by forming stable metal-dithiophosphate complexes .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its selectivity for specific heavy metals?

The propyl groups enhance hydrophobic interactions, favoring binding to metals with higher electronegativity (e.g., Hg²⁺ > Cu²⁺ > Pb²⁺). Competitive adsorption experiments under varying pH (3–9) and ionic strength can elucidate selectivity trends. Advanced studies use X-ray photoelectron spectroscopy (XPS) to analyze metal-sulfur bond formation .

Q. What experimental challenges arise when using this compound in mineral flotation, and how are they mitigated?

Challenges include:

- Reagent interactions : Synergistic/antagonistic effects with xanthates require adsorption isotherm studies and contact angle measurements to optimize dosages .

- pH sensitivity : Flotation efficiency drops at pH >10 due to hydroxide competition. Buffered systems (pH 5–8) are recommended for sulfide ores .

Q. How do researchers resolve contradictions in reported chelation efficiencies across studies?

Discrepancies often stem from variations in:

- Water matrix composition (e.g., competing ions like Ca²⁺ reduce Pb²⁺ binding).

- Analytical methods : ICP-MS vs. colorimetric assays may yield differing detection limits. Standardizing protocols (e.g., ISO 17294-2 for metals) improves reproducibility .

Q. What advanced computational methods model this compound’s interaction with metals?

Density functional theory (DFT) simulations predict binding energies and geometries of metal complexes. Molecular dynamics (MD) models assess solvent effects, guiding the design of derivatives with enhanced affinity for target metals .

Q. Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s stability under oxidative conditions?

- Accelerated aging tests : Expose the compound to H₂O₂ or UV light and monitor degradation via high-resolution mass spectrometry (HRMS).

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and identifies stable operational ranges .

Q. What strategies optimize this compound’s reuse in continuous wastewater treatment systems?

- Immobilization on supports : Silica or polymer matrices prevent leaching.

- Regeneration studies : Acid washing (0.1M HCl) desorbs metals, with efficiency tracked over multiple cycles .

Q. Data Presentation Guidelines

Q. How should researchers report conflicting data on this compound’s environmental toxicity?

Use a comparative table to highlight variables (e.g., test organism, exposure duration, LC₅₀ values). For example:

| Organism | Exposure Time | LC₅₀ (mg/L) | Study |

|---|---|---|---|

| Daphnia magna | 48 hrs | 2.1 | Xu et al. (2006) |

| Danio rerio | 96 hrs | 5.8 | Ying et al. (2011) |

Contextualize discrepancies by discussing test conditions and analytical methods .

属性

IUPAC Name |

dipropoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNFAOLVHKUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=S)(OCCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862892 | |

| Record name | Di-n-propylphosphorodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphorodithioic acid, O,O-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2253-43-2 | |

| Record name | Dipropyl dithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propylphosphorodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-propylphosphorodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dipropyl hydrogen dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL DITHIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOJ2338ENH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-PROPYLPHOSPHORODITHIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。